molecular formula C9H9F4N B13529657 3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine

3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine

Cat. No.: B13529657
M. Wt: 207.17 g/mol
InChI Key: CSWXYMAYECWDCM-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine is an organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine typically involves the reaction of 3-fluorobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and amination, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
  • 3,3,3-Trifluoro-1-phenylpropan-1-amine
  • 1,1,1,3,3,3-Hexafluoro-2-propanol

Uniqueness

3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

3,3,3-trifluoro-2-(3-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H9F4N/c10-7-3-1-2-6(4-7)8(5-14)9(11,12)13/h1-4,8H,5,14H2

InChI Key

CSWXYMAYECWDCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CN)C(F)(F)F

Origin of Product

United States

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